4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole
Overview
Description
4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is known for its high sensitivity as a chromogenic and fluorescent reagent, making it valuable in various analytical applications .
Preparation Methods
The synthesis of 4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole typically involves the nitration of 4-chlorobenzo[c][1,2,5]oxadiazole. The reaction is carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form 4-chloro-5-aminobenzo[c][1,2,5]oxadiazole using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles like amines or thiols.
Oxidation: Although less common, it can be oxidized under specific conditions to form different oxidation products
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and various oxidizing agents. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism by which 4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole exerts its effects involves its ability to form highly fluorescent derivatives upon reaction with thiols or amines. This reaction is utilized in various analytical techniques to detect and quantify these functional groups. The molecular targets and pathways involved include the formation of stable sigma-complexes with the target molecules, leading to enhanced fluorescence .
Comparison with Similar Compounds
4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole can be compared with other similar compounds such as:
4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole: Similar in structure but differs in the position of the nitro group, affecting its reactivity and applications.
5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole: Another regioisomer with different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the high sensitivity of its fluorescent derivatives, making it particularly valuable in analytical and research applications .
Properties
IUPAC Name |
4-chloro-5-nitro-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O3/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKISXXUBSZJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574338 | |
Record name | 4-Chloro-5-nitro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22250-51-7 | |
Record name | 4-Chloro-5-nitro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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